![molecular formula C13H19N3O2 B2582651 2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid CAS No. 682799-07-1](/img/structure/B2582651.png)
2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid
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Overview
Description
The compound “2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The cyclopentylamino group suggests the presence of a cyclopentane ring, which is a five-membered carbon ring, attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the cyclopentane ring are likely to contribute significantly to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is typically reactive and could undergo various reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the functional groups present would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Compounds with structural similarities to 2-(Cyclopentylamino)-4-isopropylpyrimidine-5-carboxylic acid often serve as key intermediates in synthetic organic chemistry, enabling the construction of complex molecules. For instance, the use of tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands in the synthesis of oxorhenium(V) and oxotechnetium(V) complexes demonstrates the strategic incorporation of multifunctional ligands in metal coordination chemistry, which is pivotal for developing catalysts, imaging agents, and therapeutic compounds (Nguyen Hung Huy et al., 2008).
Antiviral and Antimicrobial Research
Pyrimidine derivatives, closely related to the compound , have shown significant biological activity, including antiviral and antimicrobial properties. This is illustrated by the synthesis and biological evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, where some compounds exhibited promising antimicrobial activity, highlighting the potential of such molecules in drug discovery and medicinal chemistry (H. Sayed et al., 2006).
Drug Development and Medicinal Chemistry
The development of selective adenosine hA2A receptor antagonists for treating Parkinson's disease, using 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines, underscores the importance of pyrimidine derivatives in designing novel therapeutic agents. These compounds, with their ability to modulate neurological pathways, exemplify the critical role of pyrimidine scaffolds in addressing complex diseases (Xiaohu Zhang et al., 2008).
Future Directions
properties
IUPAC Name |
2-(cyclopentylamino)-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-8(2)11-10(12(17)18)7-14-13(16-11)15-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUWOCPMCWKQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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